Isopropyl 3-(2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)propanoate
Overview
Description
Isopropyl 3-(2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)propanoate is a chemical compound with the CAS Number: 497228-78-1 . It has a molecular weight of 239.27 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of this compound consists of 34 atoms; 17 Hydrogen atoms, 11 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms . The InChI Code for this compound is 1S/C11H17N3O3/c1-6(2)17-9(15)5-4-8-7(3)13-11(12)14-10(8)16/h6H,4-5H2,1-3H3,(H3,12,13,14,16) .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 239.27 . The compound is stored at room temperature .Scientific Research Applications
Novel Asymmetric Synthesis
Researchers have developed novel asymmetric synthesis methods for related compounds, demonstrating the versatility of isopropyl 3-(2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)propanoate in synthetic chemistry. For instance, an efficient asymmetric synthesis of (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate, a compound with structural similarities, was achieved using a hydrolytic kinetic resolution method with a Jacobsen catalyst (A. Narsaiah & J. Kumar, 2011).
Efficient Synthesis from Levulinic Acid
Another study explored the synthesis of 3-(pyrimidinyl)propanoates from levulinic acid, showcasing a method to produce pyrimidine and pyrimidine-like derivatives, which are structurally related to this compound. This synthesis provided a range of compounds with potential applications in glutamate-like 3-(trihalomethylatedpyrimidinyl)propanoate research (A. Flores et al., 2013).
Structural Characterization and Electrophilicity
Research on the intrinsic electrophilicity of related 4-substituted-5-cyano-6-(2-methylpyridin-3-yloxy)pyrimidine derivatives has provided insights into the chemical behavior and potential reactivity of this compound. Studies on glutathione conjugates and the electrophilic nature of these compounds could guide future research on their applications and interactions with biological systems (A. Kalgutkar et al., 2011).
Diversity-Oriented Synthesis
The diversity-oriented synthesis of 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoic esters, closely related to the target compound, highlights the potential for creating a wide array of biologically active molecules that could serve as analogs for further pharmacological studies. This approach could lead to the discovery of new therapeutic agents with varied biological activities (X. Berzosa et al., 2011).
Properties
IUPAC Name |
propan-2-yl 3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-6(2)17-9(15)5-4-8-7(3)13-11(12)14-10(8)16/h6H,4-5H2,1-3H3,(H3,12,13,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDMULZBPOZJQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)CCC(=O)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650544 | |
Record name | Propan-2-yl 3-(2-amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497228-78-1 | |
Record name | Propan-2-yl 3-(2-amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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